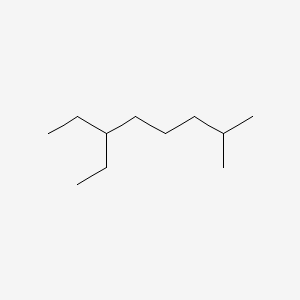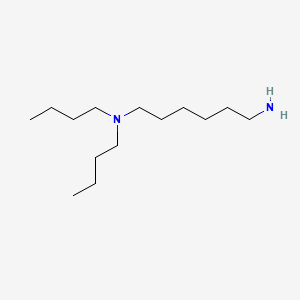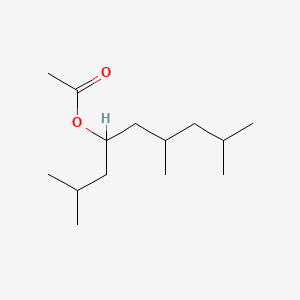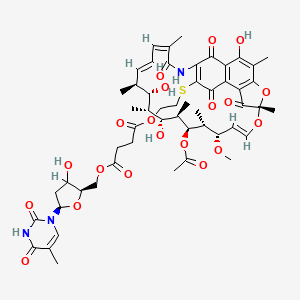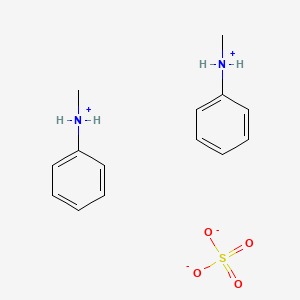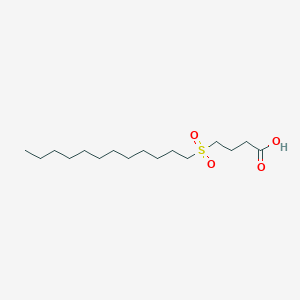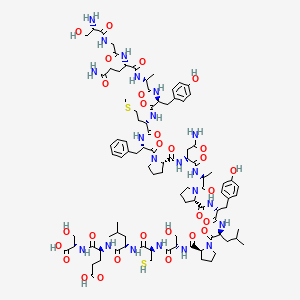
WT-1 122 long
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of WT-1 122 long typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The peptide is then cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure high throughput and consistency. The use of high-performance liquid chromatography (HPLC) is crucial for the purification of the peptide, ensuring that the final product meets the required purity standards .
Chemical Reactions Analysis
Types of Reactions: WT-1 122 long can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nucleophiles
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, WT-1 122 long is used as a model compound for studying peptide synthesis and reactions. Its well-defined structure makes it an ideal candidate for exploring various chemical transformations .
Biology: In biological research, this compound is employed to study protein-protein interactions and cellular signaling pathways. It serves as a tool for investigating the role of WT1 in cell growth and differentiation .
Medicine: this compound has potential therapeutic applications, particularly in cancer research. It is used in the development of peptide-based vaccines and immunotherapies targeting WT1-expressing tumors .
Industry: In the industrial sector, this compound is utilized in the production of diagnostic kits and research reagents. Its stability and specificity make it a valuable component in various analytical applications .
Mechanism of Action
The mechanism of action of WT-1 122 long involves its interaction with specific molecular targets, primarily the WT1 protein. WT1 is a transcription factor that regulates the expression of genes involved in cell growth and differentiation. This compound binds to WT1, modulating its activity and influencing downstream signaling pathways. This interaction can lead to changes in gene expression, ultimately affecting cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
- WT1-122A1 long
- WT1-A10
- WT1-specific TCRs
Comparison: WT-1 122 long is unique in its specific sequence and structure, which confer distinct biological activities. Compared to WT1-122A1 long and WT1-A10, this compound has shown higher stability and specificity in binding to the WT1 protein. Additionally, WT1-specific TCRs, while effective in targeting WT1-expressing tumors, differ in their mechanism of action, as they involve T-cell receptor-mediated recognition and response .
Properties
CAS No. |
952720-86-4 |
|---|---|
Molecular Formula |
C93H135N21O29S2 |
Molecular Weight |
2075.3 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-5-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C93H135N21O29S2/c1-47(2)36-60(82(131)101-58(28-30-75(123)124)79(128)110-67(45-117)93(142)143)104-86(135)68(46-144)111-85(134)66(44-116)109-89(138)71-18-13-33-113(71)91(140)64(37-48(3)4)107-84(133)62(39-53-21-25-55(119)26-22-53)105-87(136)69-16-11-32-112(69)90(139)50(6)99-81(130)63(41-73(96)121)106-88(137)70-17-12-34-114(70)92(141)65(40-51-14-9-8-10-15-51)108-80(129)59(31-35-145-7)102-83(132)61(38-52-19-23-54(118)24-20-52)103-76(125)49(5)98-78(127)57(27-29-72(95)120)100-74(122)42-97-77(126)56(94)43-115/h8-10,14-15,19-26,47-50,56-71,115-119,144H,11-13,16-18,27-46,94H2,1-7H3,(H2,95,120)(H2,96,121)(H,97,126)(H,98,127)(H,99,130)(H,100,122)(H,101,131)(H,102,132)(H,103,125)(H,104,135)(H,105,136)(H,106,137)(H,107,133)(H,108,129)(H,109,138)(H,110,128)(H,111,134)(H,123,124)(H,142,143)/t49-,50-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-/m0/s1 |
InChI Key |
NEPOVVIIZSDRTL-XUVMKQETSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CC(C)C)C(=O)N6CCC[C@H]6C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CO)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C4CCCN4C(=O)C(CC5=CC=CC=C5)NC(=O)C(CCSC)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


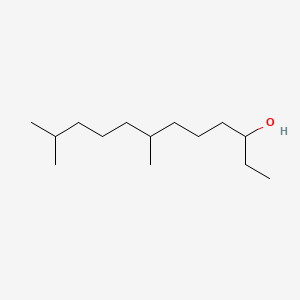
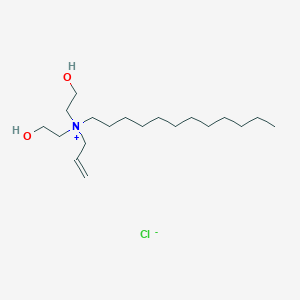
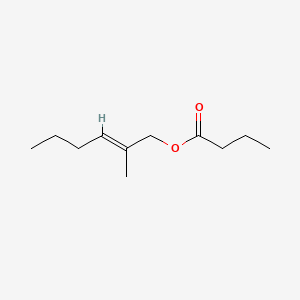
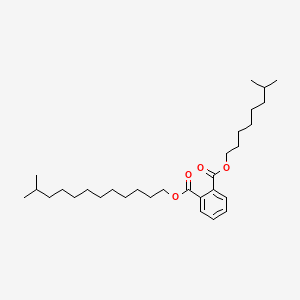
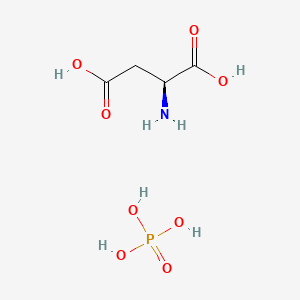
![N-{5-[Bis(2-methoxyethyl)amino]-2-[(E)-(6-cyano-2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)diazenyl]phenyl}acetamide](/img/structure/B12658664.png)
